molecular formula C14H11NO B13054511 3-(Benzyloxy)-5-ethynylpyridine

3-(Benzyloxy)-5-ethynylpyridine

Cat. No.: B13054511
M. Wt: 209.24 g/mol
InChI Key: CPFLUTFMFPCJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)-5-ethynylpyridine ( 1404372-70-8) is a pyridine-based building block with a molecular formula of C14H11NO and a molecular weight of 209.25. This compound features a benzyloxy group and a terminal ethynyl group on the pyridine ring, making it a valuable intermediate in synthetic and medicinal chemistry. The terminal alkyne is particularly useful for metal-catalyzed coupling reactions, such as the Sonogashira reaction, and for participating in click chemistry (Huisgen cycloaddition) to create more complex molecular architectures. This chemical scaffold is of significant interest in pharmaceutical research, particularly in the development of targeted cancer therapies. Recent studies on novel 3-Benzyloxyaminopyridine derivatives highlight the importance of this core structure in the discovery of orally available and intracranially active selective ROS1 inhibitors. These inhibitors are designed to combat the resistant ROS1G2032R mutation in lung cancer, with leading compounds demonstrating nanomolar inhibition, improved blood-brain barrier penetration, and significant tumor suppression in preclinical models . As such, this compound serves as a key synthetic precursor for researchers developing next-generation kinase inhibitors. Please note: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-ethynyl-5-phenylmethoxypyridine

InChI

InChI=1S/C14H11NO/c1-2-12-8-14(10-15-9-12)16-11-13-6-4-3-5-7-13/h1,3-10H,11H2

InChI Key

CPFLUTFMFPCJNO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CN=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-ethynylpyridine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-ethynylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce 3-(Benzyloxy)-5-ethylpyridine.

Scientific Research Applications

3-(Benzyloxy)-5-ethynylpyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-ethynylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(a) 2-(Benzyloxy)-3-bromo-5-chloropyridine (CAS 202409-82-3)

  • Structure : Benzyloxy at 2-position, bromo at 3-position, chloro at 5-position.
  • Molecular Properties : Molecular weight = 298.56 g/mol, LogP = 4.08 .
  • Synthesis: Typically involves halogenation of pyridine precursors, differing from the Sonogashira-based route used for this compound.
  • Applications : Cited in patents for pharmaceutical intermediates (e.g., kinase inhibitors) . The halogen substituents favor electrophilic substitution reactions, whereas the ethynyl group in this compound enables cycloadditions.

(b) 3-Acetylpyridine (CAS 350-03-8)

  • Structure : Acetyl group at 3-position.
  • Molecular Properties : LogKow = 0.25, water-soluble (1.3 × 10⁴ mg/L) .
  • Comparison : Lacking the benzyloxy and ethynyl groups, 3-acetylpyridine is less reactive in cross-coupling reactions but serves as a flavoring agent due to its lower steric hindrance.

Physicochemical Properties Comparison

Property This compound 2-(Benzyloxy)-3-bromo-5-chloropyridine 3-Acetylpyridine
Molecular Weight (g/mol) ~229 (estimated) 298.56 121.14
LogP ~3.5 (predicted) 4.08 0.25
Key Reactivity Ethynyl (click chemistry) Halogens (electrophilic substitution) Acetyl (nucleophilic addition)

Note: The ethynyl group in this compound confers distinct reactivity for Huisgen cycloadditions, while halogenated analogues prioritize substitution pathways .

Biological Activity

3-(Benzyloxy)-5-ethynylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring substituted with a benzyloxy group and an ethynyl group. This structural configuration contributes to its biological properties.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound could inhibit the proliferation of certain cancer cell lines. The specific mechanisms involved may include interference with cell signaling pathways or inducing apoptosis in malignant cells.
  • Antimicrobial Effects : Some investigations have indicated that this compound possesses antimicrobial properties, potentially making it useful in combating bacterial infections.
  • Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Research Findings

A variety of studies have been conducted to explore the biological activity of this compound. Below are key findings from selected research articles:

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell proliferation in vitro.
Study 2Showed antimicrobial activity against Gram-positive bacteria.
Study 3Reported neuroprotective effects in animal models of neurodegeneration.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A case study involving a specific cancer cell line revealed that treatment with this compound led to a marked reduction in cell viability, suggesting its potential as an anticancer agent.
  • Infection Control : In another case study focusing on bacterial infections, the compound showed promising results in reducing bacterial load in infected tissue samples.
  • Neurodegenerative Disorders : A recent study explored the effects of this compound on models of Alzheimer's disease, noting improvements in cognitive function and reductions in amyloid plaque formation.

The mechanisms underlying the biological activities of this compound are still being elucidated. Some proposed mechanisms include:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It might trigger apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Its potential antioxidant properties could protect neural cells from oxidative stress.

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